Cyclobutyl(3-fluorophenyl)methanamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H14FN |
|---|---|
Molecular Weight |
179.23 g/mol |
IUPAC Name |
cyclobutyl-(3-fluorophenyl)methanamine |
InChI |
InChI=1S/C11H14FN/c12-10-6-2-5-9(7-10)11(13)8-3-1-4-8/h2,5-8,11H,1,3-4,13H2 |
InChI Key |
WYAWCLOFRPRETF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(C2=CC(=CC=C2)F)N |
Origin of Product |
United States |
Derivatization and Functionalization Strategies
Modification of the Methanamine Moiety
The primary amine group is the most reactive site for many chemical transformations, making it a prime target for introducing diverse functional groups.
Acylation of the primary amine on cyclobutyl(3-fluorophenyl)methanamine is a fundamental transformation to form an amide bond. This reaction can be achieved using various acylating agents, such as acyl chlorides, acid anhydrides, or carboxylic acids activated with a coupling agent. The resulting N-acylated products can exhibit significantly different physicochemical properties compared to the parent amine.
The general reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acylating agent. For instance, the reaction with acetyl chloride in the presence of a base like triethylamine (B128534) would yield the corresponding N-acetyl derivative.
Table 1: Hypothetical Acylation Reactions of this compound
| Acylating Agent | Reagents/Conditions | Product |
| Acetyl chloride | Triethylamine, Dichloromethane | N-(cyclobutyl(3-fluorophenyl)methyl)acetamide |
| Acetic anhydride (B1165640) | Pyridine | N-(cyclobutyl(3-fluorophenyl)methyl)acetamide |
| Benzoic acid | DCC, DMAP | N-(cyclobutyl(3-fluorophenyl)methyl)benzamide |
Note: The reactions and products in this table are predicted based on standard chemical reactivity and have not been experimentally verified for this specific compound.
Reductive amination is a versatile method for the formation of C-N bonds and can be used to introduce a wide variety of substituents onto the nitrogen atom. This two-step, one-pot process typically involves the reaction of the primary amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents include sodium borohydride (B1222165), sodium cyanoborohydride, and sodium triacetoxyborohydride (B8407120).
For this compound, reaction with a simple aldehyde like acetaldehyde (B116499) under reductive amination conditions would yield the N-ethyl derivative. This strategy allows for the introduction of a broad range of alkyl and aryl groups.
Table 2: Potential Reductive Amination Reactions for Further Functionalization
| Carbonyl Compound | Reducing Agent | Product |
| Acetone | Sodium triacetoxyborohydride | N-isopropyl-cyclobutyl(3-fluorophenyl)methanamine |
| Formaldehyde | Sodium cyanoborohydride, Acetic acid | N,N-dimethyl-cyclobutyl(3-fluorophenyl)methanamine |
| Benzaldehyde | Sodium borohydride | N-benzyl-cyclobutyl(3-fluorophenyl)methanamine |
Note: The reactions and products in this table are predicted based on standard chemical reactivity and have not been experimentally verified for this specific compound.
The primary amine of this compound can act as the N-terminal mimic in peptide coupling reactions, allowing for its incorporation into peptide-like structures. omicsonline.orgbachem.com This is achieved by reacting the amine with a carboxylic acid (such as a protected amino acid) in the presence of a peptide coupling reagent. These reagents activate the carboxylic acid, facilitating its reaction with the amine to form an amide bond under mild conditions, which is crucial for preserving stereochemistry and sensitive functional groups. omicsonline.orgbachem.com
Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and racemization. peptide.com Other classes of coupling reagents include phosphonium (B103445) salts (e.g., PyBOP) and aminium/uronium salts (e.g., HATU, HBTU). sigmaaldrich.com The choice of reagent and conditions depends on the specific substrates being coupled. sigmaaldrich.com
Table 3: Illustrative Peptide-like Coupling Reactions
| Carboxylic Acid | Coupling Reagent/Additive | Base | Product |
| Boc-Gly-OH | DCC/HOBt | N/A | Boc-Gly-NH-(cyclobutyl(3-fluorophenyl)methyl) |
| Fmoc-Ala-OH | HATU | DIPEA | Fmoc-Ala-NH-(cyclobutyl(3-fluorophenyl)methyl) |
| Acetic Acid | PyBOP | DIPEA | N-(cyclobutyl(3-fluorophenyl)methyl)acetamide |
Note: The reactions and products in this table are predicted based on standard chemical reactivity and have not been experimentally verified for this specific compound.
Reactivity of the Cyclobutyl Ring
The cyclobutane (B1203170) ring is characterized by significant ring strain, which can be harnessed for synthetic transformations such as ring expansion reactions.
Ring expansion reactions of cyclobutane derivatives can provide access to five-membered ring systems. A classic example is the Tiffeneau–Demjanov rearrangement, which involves the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid to generate a larger cyclic ketone. wikipedia.org
For a derivative of this compound, a hypothetical precursor such as (1-amino-cyclobutyl)(3-fluorophenyl)methanol could undergo such a rearrangement. Diazotization of the primary amine with nitrous acid would form an unstable diazonium salt. Subsequent loss of nitrogen gas would generate a carbocation, which could then trigger a 1,2-alkyl shift, leading to the expansion of the cyclobutyl ring to a cyclopentyl ring. The specific product would depend on the migratory aptitude of the adjacent groups. libretexts.org This reaction is a powerful tool for converting four-membered rings into five-membered ones. wikipedia.orgyoutube.com
Therefore, electrophilic substitution on the 3-fluorophenyl moiety of this compound is expected to occur primarily at the positions ortho and para to the fluorine atom (positions 2, 4, and 6). The bulky cyclobutylmethylamine substituent might sterically hinder the ortho positions (2 and 4), potentially favoring substitution at the 6-position (para to the fluorine). Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions.
Table 4: Predicted Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | Cyclobutyl(5-fluoro-2-nitrophenyl)methanamine and Cyclobutyl(3-fluoro-4-nitrophenyl)methanamine |
| Bromination | Br₂, FeBr₃ | Cyclobutyl(2-bromo-5-fluorophenyl)methanamine and Cyclobutyl(4-bromo-3-fluorophenyl)methanamine |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | Cyclobutyl(2-acetyl-5-fluorophenyl)methanamine and Cyclobutyl(4-acetyl-3-fluorophenyl)methanamine |
Note: The reactions and products in this table are predicted based on established principles of electrophilic aromatic substitution and have not been experimentally verified for this specific compound. The regioselectivity will be influenced by both electronic and steric factors.
Strategic Derivatization for Advanced Chemical Research
The strategic derivatization of this compound is a key area of interest in medicinal chemistry and advanced chemical research. The core structure presents multiple sites for modification, including the cyclobutane ring, the phenyl ring, and the primary amine. Functionalization at these positions can lead to the synthesis of novel compounds with tailored pharmacological profiles, improved potency, and optimized pharmacokinetic properties. Research in this area often focuses on creating analogs for structure-activity relationship (SAR) studies, developing new therapeutic agents, or generating molecular probes to investigate biological pathways.
The cyclobutane moiety is particularly significant as it provides a rigid, three-dimensional scaffold that can enhance metabolic stability and binding affinity of drug candidates. nih.govnih.gov Methodologies for the functionalization of the cyclobutane ring are therefore of high importance. Advanced synthetic strategies, such as C–H functionalization, have emerged as powerful tools for creating 1,3-difunctionalized cyclobutanes, which are valuable building blocks in drug discovery. nih.govresearchgate.net These approaches allow for the precise and stereocontrolled introduction of various functional groups onto the cyclobutane core. nih.govacs.org
For instance, palladium-catalyzed C-H activation can be employed to introduce aryl, heteroaryl, alkenyl, or alkynyl groups at the 3-position of the cyclobutane ring, offering a route to a diverse range of analogs. nih.gov While direct derivatization of this compound using these methods has not been extensively reported in publicly available literature, the principles can be applied to create novel derivatives for research purposes.
The following tables outline potential derivatization strategies for this compound, based on established synthetic methods for related cyclobutane-containing compounds. These strategies are presented to illustrate the potential for generating a library of analogs for advanced chemical research.
Table 1: Potential Derivatization of the Cyclobutane Ring
| Modification Site | Reaction Type | Potential Reagents/Catalysts | Resulting Functional Group | Research Application |
| C3-Position | C-H Arylation | Aryl halides, Palladium catalyst, Ligand | Aryl/Heteroaryl | SAR studies, modulation of lipophilicity and target interactions |
| C3-Position | C-H Alkenylation | Alkenyl halides, Palladium catalyst, Ligand | Alkenyl | Introduction of reactive handles, conformational constraint |
| C3-Position | C-H Alkynylation | Alkynyl halides, Palladium catalyst, Ligand | Alkynyl | Bioorthogonal chemistry, click reactions for probe synthesis |
| Carbonyl Formation | Oxidation of a precursor | Oxidizing agents | Ketone | Further functionalization, synthesis of γ-amino acids analogs |
Table 2: Potential Derivatization of the Phenyl Ring and Amine Group
| Modification Site | Reaction Type | Potential Reagents/Catalysts | Resulting Functional Group | Research Application |
| Phenyl Ring (various positions) | Electrophilic Aromatic Substitution | Nitrating agents, Halogenating agents | Nitro, Halogen | Altering electronic properties, metabolic stability |
| Phenyl Ring (various positions) | Suzuki Coupling (from a halogenated precursor) | Boronic acids, Palladium catalyst | Aryl/Heteroaryl | Exploring distal binding pockets, increasing molecular complexity |
| Primary Amine | Acylation | Acyl chlorides, Anhydrides | Amide | Prodrug strategies, modulation of solubility and basicity |
| Primary Amine | Reductive Amination | Aldehydes/Ketones, Reducing agents | Secondary/Tertiary Amine | SAR studies on amine substitution, altering receptor interactions |
The synthesis of such derivatives would enable a systematic exploration of the chemical space around the parent compound. For example, the introduction of different aryl groups on the cyclobutane ring could probe for additional binding interactions within a biological target. Similarly, modification of the primary amine to various amides or substituted amines could fine-tune the compound's physicochemical properties, such as its pKa and hydrogen bonding capacity.
Ultimately, the strategic derivatization of this compound, guided by modern synthetic methodologies, holds significant potential for the discovery of new chemical entities with valuable applications in various areas of advanced scientific research.
Mechanistic Investigations and Reaction Pathways
Elucidation of Reaction Mechanisms in Synthesis
The formation of the cyclobutane (B1203170) core can be achieved through various synthetic strategies, each proceeding through distinct mechanistic pathways. These include catalytic, metal-mediated, photochemical, and radical-based approaches. The choice of method often depends on the desired substitution pattern and stereochemistry of the final product.
Concerted metalation-deprotonation (CMD) is a key mechanism in C-H activation reactions catalyzed by transition metals, which can be applied to the functionalization of pre-formed rings or in cyclization strategies. wikipedia.org This pathway is common for high-valent, late transition metals such as Pd(II), Rh(III), and Ru(II). wikipedia.org In a CMD mechanism, the cleavage of a C-H bond and the formation of a new carbon-metal bond occur in a single, concerted transition state. wikipedia.org This process is typically facilitated by a base, often a carboxylate anion associated with the metal catalyst, which accepts the proton from the C-H bond. wikipedia.orgchemrxiv.org The mechanism avoids the formation of a separate metal hydride intermediate. wikipedia.org Computational and experimental studies have confirmed that the CMD pathway is often the lowest energy transition state in many C-H functionalization reactions. wikipedia.org The electrophilicity of the palladium catalyst and the basicity of the corresponding acid ligand are critical factors that influence the C-H activation energy barrier. mdpi.com
Photochemical [2+2] cycloaddition is one of the most fundamental and widely used methods for constructing cyclobutane rings. nih.govacs.org This reaction typically involves the excitation of one of two olefin partners by UV or visible light to a higher energy electronic state. acs.orgyoutube.com This excited-state molecule then reacts with a ground-state olefin in a concerted or stepwise fashion to form the four-membered ring. youtube.com
A notable variant is the intermolecular [2π + 2σ]-cycloaddition. In this pathway, weak sigma bonds in a strained ring can participate in the cycloaddition with a pi system under visible light-catalyzed conditions. nih.gov This method allows for the creation of multiple chiral centers in a single step. nih.gov Energy transfer (EnT) photocatalysis has become a valuable tool for initiating [2+2] cycloaddition reactions under milder conditions, avoiding the need for high-energy UV light. nih.govrsc.org
Radical-driven mechanisms provide an alternative pathway for the formation of cyclobutane rings. These reactions can be initiated photochemically, often using a photocatalyst that promotes a single-electron transfer (SET) to or from an olefin substrate. nih.gov For example, in a reductive process, an electron-rich olefin can be oxidized by an excited state transition metal complex, forming an electron-deficient radical cation. nih.gov This radical cation is susceptible to nucleophilic attack by another double bond, leading to the formation of a carbon-carbon bond and a new radical intermediate, which then cyclizes to form the cyclobutane ring. nih.govorganic-chemistry.org
Alternatively, a photogenerated catalyst can promote the one-electron reduction of an enone substrate, which then undergoes a subsequent radical anion cycloaddition to form the product. organic-chemistry.org These radical pathways can proceed through a 1,4-diradical intermediate before the final ring closure occurs. acs.orgresearchgate.net
Reactivity Governing Factors
The chemical behavior of cyclobutane derivatives is largely dictated by the inherent strain within the four-membered ring system. This strain makes the molecule more reactive compared to its acyclic or larger-ring counterparts.
The reactivity of cyclobutane is significantly influenced by its high ring strain, which is a combination of angle strain and torsional strain. wikipedia.orglibretexts.org The ideal sp³ bond angle is 109.5°, but the internal C-C-C bond angles in a planar cyclobutane would be 90°. wikipedia.orglibretexts.org To alleviate some of the resulting torsional strain from eclipsing hydrogen atoms, the cyclobutane ring puckers into a "butterfly" conformation. libretexts.org This puckering, however, slightly decreases the bond angles to about 88°, thereby increasing the angle strain. libretexts.org
This inherent strain weakens the C-C bonds within the ring compared to those in open-chain alkanes, making cyclobutane susceptible to ring-opening reactions. libretexts.org The total ring strain energy of cyclobutane is considerable, leading to an elevated heat of combustion and serving as a thermodynamic driving force for reactions that relieve this strain. wikipedia.orglibretexts.org Changes in chemical reactivity are a direct consequence of this angle strain. libretexts.org
Data Table: Ring Strain in Cycloalkanes
| Cycloalkane | Ring Size | C-C-C Bond Angle (Approx.) | Total Ring Strain (kcal/mol) |
| Cyclopropane | 3 | 60° | 29 |
| Cyclobutane | 4 | 88° (puckered) | 26.3 |
| Cyclopentane | 5 | 105° (envelope) | 7.4 |
| Cyclohexane | 6 | 109.5° (chair) | 1.3 |
Data sourced from multiple references. wikipedia.orglibretexts.org
Degradation Pathways and Stability Considerations
The primary mechanism for the thermal decomposition of benzylamine (B48309) in the gas phase is initiated by the homolytic cleavage of the weakest bond in the molecule, which is the carbon-nitrogen (C-N) bond of the benzyl (B1604629) group. royalsocietypublishing.org This unimolecular dissociation results in the formation of a benzyl radical and an amino radical (•NH₂).
C₆H₅CH₂NH₂ → C₆H₅CH₂• + •NH₂
This initial step is the rate-determining step of the decomposition process. For benzylamine, the activation energy for this C-N bond cleavage has been determined to be approximately 59 ± 4 kcal/mol. royalsocietypublishing.org The subsequent steps in the decomposition pathway involve reactions of these highly reactive radical species. The benzyl radicals can dimerize to form dibenzyl, while the amino radicals can abstract hydrogen atoms from other molecules or recombine. royalsocietypublishing.org
| Parameter | Value/Observation |
|---|---|
| Decomposition Temperature Range | 650 to 800 °C |
| Reaction Order | First-order kinetics |
| Primary Decomposition Step | C-N bond homolysis |
| Activation Energy (Ea) | 59 ± 4 kcal/mol royalsocietypublishing.org |
| Major Products | Ammonia (B1221849) and Dibenzyl royalsocietypublishing.org |
Cyclobutyl(3-fluorophenyl)methanamine, being a primary amine, readily forms salts with acids, such as hydrochloride or sulfate (B86663) salts. These amine salts are typically crystalline solids with higher water solubility compared to the free amine. In aqueous solution, these salts can undergo hydrolysis, an equilibrium reaction where the salt reacts with water to produce the free amine and a hydronium ion, resulting in an acidic solution.
The hydrolysis reaction for the hydrochloride salt can be represented as:
[C₁₁H₁₅FN]H⁺Cl⁻ + H₂O ⇌ C₁₁H₁₅FN + H₃O⁺ + Cl⁻
The extent of hydrolysis and the stability of the amine salt in solution are dependent on the pKa of the conjugate acid of the amine and the pH of the solution. The pKa is a measure of the acidity of the ammonium (B1175870) ion, and a lower pKa value indicates a stronger acid, which corresponds to a weaker base (the free amine).
While the specific pKa for this compound is not documented, the pKa of 3-fluorobenzylamine (B89504) can serve as a reasonable estimate. The pKa of 3-fluorobenzylamine's conjugate acid is approximately 8.80. chemicalbook.com The electron-withdrawing effect of the meta-fluoro substituent decreases the basicity of the amine compared to unsubstituted benzylamine (pKa ≈ 9.34). This is because the fluorine atom pulls electron density away from the nitrogen atom, making its lone pair less available for protonation.
A lower pKa means that the amine salt is more acidic and will undergo a greater degree of hydrolysis at a given pH compared to the salt of a more basic amine. The stability of the salt in an aqueous environment is therefore pH-dependent. In acidic solutions (low pH), the equilibrium will favor the protonated amine (the salt form). Conversely, in neutral or basic solutions (higher pH), the equilibrium will shift towards the unprotonated free amine. The solubility of benzylamine salts has also been shown to be influenced by crystal lattice energy and hydrogen bonding patterns. nih.gov
| Compound | pKa of Conjugate Acid |
|---|---|
| Benzylamine | ~9.34 |
| 3-Fluorobenzylamine | ~8.80 chemicalbook.com |
Computational Chemistry and Theoretical Analysis
Electronic Structure and Molecular Orbital Theory
The electronic structure of a molecule dictates its reactivity and physical properties. Computational methods, particularly molecular orbital theory, provide profound insights into the distribution of electrons and the nature of chemical bonds. For Cyclobutyl(3-fluorophenyl)methanamine, these analyses are crucial for understanding its chemical behavior.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are key to understanding how a molecule will interact with other chemical species.
The HOMO is the orbital with the highest energy that contains electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). Conversely, the LUMO is the lowest energy orbital without electrons and relates to the molecule's ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule can be more easily excited and is therefore more reactive.
For this compound, a theoretical FMO analysis would reveal the regions of the molecule most likely to be involved in chemical reactions. The electron-donating amine group and the electron-withdrawing fluorophenyl group would significantly influence the energies and localizations of the HOMO and LUMO. It is anticipated that the HOMO would be localized primarily on the amine and the phenyl ring, while the LUMO would be distributed over the aromatic ring, influenced by the fluorine atom.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound and Related Compounds
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Cyclobutylamine | -9.5 | 1.5 | 11.0 |
| 3-Fluorotoluene | -9.2 | -0.8 | 8.4 |
| This compound | -8.9 | -0.5 | 8.4 |
Note: The data in this table is illustrative and based on typical values for similar functional groups. Actual values for this compound would require specific quantum chemical calculations.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular geometries, vibrational frequencies, and various electronic properties. DFT-based reactivity descriptors can provide a quantitative measure of a molecule's reactivity and selectivity.
A DFT study of this compound would involve optimizing its geometry and then calculating these reactivity descriptors. The results would likely indicate that the nitrogen atom of the amine group is a primary site for electrophilic attack, while the carbon atoms of the fluorophenyl ring, particularly those ortho and para to the fluorine atom, would be susceptible to nucleophilic attack. The presence of the fluorine atom would modulate the electron density of the aromatic ring, influencing its reactivity.
Table 2: Calculated Global Reactivity Descriptors (Illustrative)
| Descriptor | Formula | Value (a.u.) |
|---|---|---|
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -0.169 |
| Chemical Hardness (η) | (ELUMO - EHOMO) | 0.154 |
Note: These values are calculated using the illustrative HOMO and LUMO energies from Table 1 and are for demonstration purposes.
Conformation and Energetic Analysis
The three-dimensional structure of a molecule, or its conformation, plays a significant role in its biological activity and chemical reactivity. This compound possesses conformational flexibility due to the rotatable bonds connecting the cyclobutyl ring, the methylene (B1212753) group, and the fluorophenyl ring.
A conformational analysis would typically be performed using computational methods to identify the most stable conformers (low-energy structures) and the energy barriers for rotation between them. This involves systematically rotating the key dihedral angles and calculating the potential energy at each step. The puckering of the cyclobutane (B1203170) ring also contributes to the conformational landscape. In similar cyclobutane derivatives, the ring is known to adopt a puckered conformation to relieve ring strain.
The relative energies of different conformers are determined by a combination of steric hindrance, electronic effects, and intramolecular interactions, such as hydrogen bonding. For this compound, the orientation of the bulky cyclobutyl and fluorophenyl groups relative to each other will be a major determinant of conformational preference.
Prediction of Reaction Pathways and Transition States
Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and determines the activation energy of the reaction.
For a hypothetical reaction involving this compound, such as an N-alkylation or an electrophilic aromatic substitution, computational methods could be used to model the reaction pathway. By calculating the energies of the transition states, one can predict the feasibility and rate of the reaction. Furthermore, by comparing the activation energies of different possible pathways, the selectivity of the reaction can be understood. For instance, in an electrophilic substitution on the fluorophenyl ring, calculations could predict whether the ortho, meta, or para position is the most likely site of reaction.
Computational Studies on Supramolecular Assembly and Intermolecular Interactions
Supramolecular assembly is the spontaneous organization of molecules into well-defined structures through non-covalent intermolecular interactions. These interactions, though weaker than covalent bonds, are critical in determining the properties of materials in the solid state, such as crystal packing and melting point.
For this compound, the key intermolecular interactions would include hydrogen bonding (involving the N-H of the amine), C-H···π interactions (between the C-H bonds and the aromatic ring), and interactions involving the fluorine atom (such as C-H···F and F···F contacts). rsc.org The presence of both a hydrogen bond donor (N-H) and acceptor (N atom, F atom, and π-system of the ring) suggests that this molecule could form complex supramolecular structures.
Table 3: Common Intermolecular Interactions and Their Typical Energies
| Interaction Type | Typical Energy (kJ/mol) |
|---|---|
| N-H···N Hydrogen Bond | 10 - 30 |
| C-H···π Interaction | 5 - 10 |
Advanced Analytical and Spectroscopic Characterization
Chromatographic Techniques for Purity and Identity Confirmation
Chromatographic methods are essential for separating Cyclobutyl(3-fluorophenyl)methanamine from impurities, starting materials, and byproducts. The choice of technique depends on the volatility and polarity of the compound.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity analysis of non-volatile and thermally sensitive compounds like this compound. Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is typically employed. The method's parameters can be optimized to achieve efficient separation and accurate quantification. For amine-containing compounds, derivatization may be used to improve UV absorbance, and specific columns designed for amine separation can enhance peak shape and resolution. scholarsresearchlibrary.comsielc.com
A representative HPLC method would involve a C18 column with a mobile phase consisting of an organic solvent (like acetonitrile) and an aqueous buffer (such as phosphate (B84403) or formate (B1220265) buffer) run in a gradient or isocratic mode. sielc.comekb.eg Detection is commonly performed using a UV detector.
Interactive Table: Representative HPLC Parameters
| Parameter | Value |
| Column | C18, 5 µm (e.g., 250 x 4.6 mm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time-dependent mixture of A and B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Liquid Chromatography-Mass Spectrometry (LC-MS) couples the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is invaluable for confirming the molecular weight of this compound and identifying trace impurities. chromatographyonline.com For amines, electrospray ionization (ESI) in positive mode is commonly used, as the amine group is readily protonated to form a pseudomolecular ion [M+H]⁺. waters.com
In a typical LC-MS analysis, the compound would be ionized after eluting from the HPLC column, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound (molecular formula C₁₁H₁₄FN, monoisotopic mass 179.11 Da), the expected [M+H]⁺ ion would be observed at approximately m/z 180.12. uni.lu Predicted collision cross-section (CCS) values can further aid in identification. uni.lu
Interactive Table: Predicted LC-MS Data for this compound
| Adduct | Formula | Calculated m/z | Predicted CCS (Ų) |
| [M+H]⁺ | [C₁₁H₁₅FN]⁺ | 180.11830 | 138.3 |
| [M+Na]⁺ | [C₁₁H₁₄FNNa]⁺ | 202.10024 | 144.6 |
Data is based on predictive models. uni.lu
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. labrulez.com Primary amines can sometimes exhibit poor peak shape due to their basicity and tendency to interact with active sites in the GC system. labrulez.com Therefore, derivatization is often employed to convert the amine into a less polar, more volatile derivative, improving chromatographic performance. h-brs.de Common derivatizing agents for amines include trifluoroacetic anhydride (B1165640) (TFAA) or benzenesulfonyl chloride. h-brs.degdut.edu.cn
A general GC-MS method for a primary amine would involve a capillary column, such as a DB-5MS, with helium as the carrier gas. gdut.edu.cn The mass spectrometer would typically be operated in electron impact (EI) ionization mode, which provides a characteristic fragmentation pattern that can be used as a fingerprint for structural confirmation.
Interactive Table: Representative GC-MS Parameters for Amine Analysis
| Parameter | Value |
| Column | DB-5MS (e.g., 30 m x 0.25 mm, 0.25 µm film) |
| Carrier Gas | Helium, constant flow (e.g., 1 mL/min) |
| Injector Temperature | 290 °C |
| Oven Program | Initial 80°C, ramp to 290°C |
| Transfer Line Temp | 290 °C |
| Ionization Mode | Electron Impact (EI), 70 eV |
| Mass Range | m/z 50-550 |
UPLC-MS/MS offers higher resolution, greater sensitivity, and faster analysis times compared to conventional LC-MS. nih.gov This technique is particularly useful for quantifying low levels of the target compound or its metabolites in complex matrices. The use of tandem mass spectrometry (MS/MS) enhances selectivity by monitoring specific fragmentation transitions from a precursor ion (the [M+H]⁺ ion) to one or more product ions. acs.org This process, known as Multiple Reaction Monitoring (MRM), is highly specific and reduces background noise, leading to very low limits of detection. nih.govnih.gov Derivatization with reagents like benzoyl chloride can be used to further improve chromatographic and mass spectrometric properties. acs.orgnih.gov
Spectroscopic Methods for Structural Elucidation
Spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of this compound.
While specific experimental data for this compound is not publicly available, a plausible spectrum can be predicted based on the analysis of structurally similar compounds, such as (3-fluorophenyl)methanamine, 3-fluoroaniline, and cyclobutylamine. nih.govchemicalbook.comchemicalbook.com
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methanamine proton (CH-N), the aminomethyl protons (CH₂-N), and the cyclobutyl protons. The aromatic protons will appear as a complex multiplet pattern in the range of δ 6.8-7.4 ppm, with splitting patterns influenced by both proton-proton and proton-fluorine couplings. The methanamine proton (a triplet or multiplet) and the aminomethyl protons (a doublet) would likely appear in the δ 3.0-4.0 ppm range. The cyclobutyl protons would be observed further upfield, typically between δ 1.5 and 2.5 ppm, as complex multiplets. The NH₂ protons would present as a broad singlet.
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The aromatic carbons will resonate in the δ 110-165 ppm region, with the carbon directly attached to the fluorine atom showing a large one-bond carbon-fluorine coupling constant (¹JCF). The methanamine carbon (C-N) and the aminomethyl carbon (CH₂-N) would be expected in the δ 40-60 ppm range. The carbons of the cyclobutyl ring will appear upfield, typically in the δ 15-40 ppm range.
Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Aromatic (Ar-H) | 6.80 - 7.40 | Multiplet (m) |
| Methanamine (CH-N) | ~ 3.5 - 3.9 | Triplet (t) or Multiplet (m) |
| Aminomethyl (CH₂-N) | ~ 2.8 - 3.2 | Doublet (d) |
| Cyclobutyl (CH₂) | 1.70 - 2.50 | Multiplet (m) |
| Amine (NH₂) | 1.0 - 2.0 | Broad Singlet (br s) |
Note: Predicted values are based on analogous compounds and general chemical shift principles. nih.govchemicalbook.comchemicalbook.commsu.edu
Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling |
| Ar-C-F | ~161 - 164 | Large ¹JCF |
| Ar-C (quaternary) | ~140 - 145 | |
| Ar-CH | ~113 - 131 | |
| Methanamine (CH-N) | ~55 - 65 | |
| Aminomethyl (CH₂-N) | ~45 - 55 | |
| Cyclobutyl (CH₂) | ~15 - 35 |
Note: Predicted values are based on analogous compounds and general chemical shift principles. nih.govdocbrown.infomdpi.com
Advanced Techniques for Conformation and Solution Behavior
Dynamic Light Scattering (DLS) is a technique used to determine the size distribution of small particles or macromolecules in solution. nih.gov It works by measuring the fluctuations in scattered light intensity caused by the Brownian motion of particles. nih.gov From these fluctuations, the diffusion coefficient can be calculated, which in turn allows for the determination of the hydrodynamic radius of the particles. nih.gov
For a small molecule like this compound, DLS is not typically used for direct size measurement. However, it becomes a valuable tool for studying its behavior in solution, particularly its potential to form aggregates, micelles, or supramolecular assemblies under specific conditions (e.g., in certain solvents or at high concentrations). mdpi.com DLS can provide insights into the size and polydispersity of any such aggregates.
| Parameter | Hypothetical Value | Information Provided |
|---|---|---|
| Hydrodynamic Radius (Rₕ) | 50 - 200 nm | The effective size of the solvated aggregates in solution. |
| Polydispersity Index (PDI) | 0.1 - 0.3 | A measure of the broadness of the size distribution (a value < 0.3 suggests a relatively monodisperse population). researchgate.net |
| Count Rate | 250 kcps | The intensity of scattered light, indicating the presence and concentration of scattering particles. |
Small Angle X-ray Scattering (SAXS) is another powerful technique for analyzing the structure of materials at the nanoscale (1-100 nm). nsf.gov Like DLS, it can be used to study particles in solution, but it provides more detailed information about their shape, size, and internal structure. xenocs.com SAXS measures the elastic scattering of X-rays by a sample as a function of the scattering angle. The resulting scattering pattern is sensitive to variations in electron density within the material. xenocs.com
| Parameter | Hypothetical Value | Structural Information |
|---|---|---|
| Radius of Gyration (R₉) | 45 nm | A measure of the root-mean-square distance of the object's parts from its center of mass. |
| Maximum Dimension (Dₘₐₓ) | 150 nm | The largest dimension of the scattering particle. |
| Particle Shape Model | Cylindrical | A model fitted to the scattering data to infer the overall shape of the assembly. researchgate.net |
| Porod Exponent | ~3 | Provides information about the interface of the scattering object (e.g., a value of 3 can indicate a cylindrical shape). |
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique capable of imaging surfaces at the atomic and molecular scale. illinois.edu In non-contact mode, an oscillating cantilever with a sharp tip is scanned across a surface, and changes in the oscillation frequency due to tip-sample forces are used to generate a topographical image. illinois.edu Recent advancements allow for the imaging of individual organic molecules with submolecular resolution, providing direct visualization of their structure and arrangement on a substrate. aps.org
AFM could be employed to study this compound by depositing it onto a flat, inert surface (e.g., gold or highly oriented pyrolytic graphite). The technique would allow for the direct visualization of individual molecules, revealing their preferred conformation when adsorbed on the surface. nih.gov Furthermore, it could provide insights into how the molecules pack together, identifying any ordered two-dimensional structures or self-assembled monolayers. mdpi.com This information is crucial for applications in materials science and nanotechnology.
Electroanalytical Methods for Quantitative Analysis
Electroanalytical methods are a class of techniques used for the quantitative analysis of a substance by measuring an electrical property, such as current or potential. mdpi.com These methods are often highly sensitive, selective, and can be adapted for various sample matrices. rsc.org For a compound like this compound, which contains an electrochemically active amine group and an aromatic system, voltammetric techniques are particularly suitable.
Techniques such as cyclic voltammetry (CV) or differential pulse voltammetry (DPV) could be developed for its detection. rsc.org In a typical experiment, the compound would undergo an oxidation reaction at a specific potential at the surface of a working electrode. The resulting current is directly proportional to the concentration of the analyte in the solution. This relationship forms the basis for quantitative analysis. The electrochemical behavior of benzylamine (B48309) derivatives has been studied, providing a foundation for developing a method for this compound. researchgate.netmdpi.com
| Parameter | Technique | Hypothetical Value | Significance |
|---|---|---|---|
| Oxidation Potential (Eₚ) | Cyclic Voltammetry (CV) | +0.95 V (vs. Ag/AgCl) | The potential at which the compound is oxidized, providing selectivity. |
| Linear Range | Differential Pulse Voltammetry (DPV) | 0.1 µM - 100 µM | The concentration range over which the current response is linear. rsc.org |
| Limit of Detection (LOD) | Differential Pulse Voltammetry (DPV) | 16 nM - 0.05 µM | The lowest concentration that can be reliably detected. rsc.orgnih.gov |
| Sensitivity | Amperometry | 6.9 nA·cm⁻²·µM⁻¹ | The change in current signal per unit change in concentration. nih.gov |
In-situ and Real-time Monitoring Techniques (e.g., Stopped-Flow Spectroscopy)
In-situ and real-time monitoring techniques are crucial for understanding the kinetics and mechanisms of rapid chemical reactions. Stopped-flow spectroscopy is a powerful method for studying reactions in solution that occur on a millisecond to second timescale. biologic.netwikipedia.org This technique allows for the rapid mixing of reactants and the immediate observation of the reaction progress through spectroscopic means, such as UV-Vis absorbance or fluorescence. wikipedia.orgphotophysics.com
In the context of the synthesis of this compound, for instance, in a reductive amination reaction, stopped-flow spectroscopy could be employed to study the initial rapid stages of imine formation between 3-fluorobenzaldehyde (B1666160) and cyclobutylamine. By monitoring a characteristic absorbance wavelength of the reactants or the forming imine intermediate, the rate constant for this initial step could be determined. The instrument rapidly mixes the aldehyde and amine solutions and measures the change in absorbance over a very short period.
A series of experiments can be performed where the concentration of one reactant is varied while the other is kept in excess. This allows for the determination of the reaction order with respect to each reactant and the calculation of the rate constant (k).
Below is a hypothetical data table illustrating the type of kinetic data that could be obtained from a stopped-flow experiment monitoring the formation of an intermediate in the synthesis of this compound.
Table 1: Hypothetical Stopped-Flow Kinetic Data for Imine Formation This is an interactive table. You can sort and filter the data by clicking on the column headers.
| Experiment Run | [3-fluorobenzaldehyde] (M) | [cyclobutylamine] (M) | Observed Rate (s⁻¹) |
|---|---|---|---|
| 1 | 0.001 | 0.1 | 0.52 |
| 2 | 0.002 | 0.1 | 1.05 |
| 3 | 0.003 | 0.1 | 1.56 |
| 4 | 0.001 | 0.2 | 0.53 |
The data would allow researchers to deduce the rate law of the reaction, providing fundamental insights into the reaction mechanism that are not accessible through slower, offline analytical methods. photophysics.comrsc.org
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique extensively used in synthetic organic chemistry to monitor the progress of a chemical reaction. chemistryhall.comlibretexts.org It allows for the qualitative assessment of the consumption of starting materials and the formation of products over time. acs.org The principle of TLC is based on the differential partitioning of components of a mixture between a stationary phase (typically silica (B1680970) gel coated on a plate) and a mobile phase (an eluting solvent or solvent mixture). chemistryhall.com
For monitoring the synthesis of this compound, a small aliquot of the reaction mixture is taken at various time points and spotted onto a TLC plate. libretexts.org Alongside the reaction mixture, spots of the starting materials (e.g., 3-fluorobenzaldehyde and the reducing agent) and, if available, the pure product are also applied as references. libretexts.org The plate is then placed in a chamber containing a suitable mobile phase. As the solvent moves up the plate by capillary action, the different compounds in the spots travel at different rates depending on their polarity and affinity for the stationary phase. chemistryhall.com
Generally, less polar compounds travel further up the plate, resulting in a higher retention factor (Rf), while more polar compounds have a stronger interaction with the silica gel and travel shorter distances (lower Rf). acs.org The progress of the reaction is visualized by observing the disappearance of the starting material spots and the appearance of a new spot corresponding to the product. libretexts.org The spots can be visualized under UV light if the compounds are UV-active, or by using a chemical stain that reacts with the compounds to produce colored spots. oup.com For aromatic amines, specific visualizing agents can be employed. rsc.orgrsc.org
The reaction is considered complete when the spot corresponding to the limiting reactant is no longer visible in the lane of the reaction mixture. acs.org The choice of the eluent system is critical for achieving good separation of the spots. A typical system for an amine product might be a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297).
Table 2: Illustrative TLC Monitoring of this compound Synthesis This is an interactive table. You can sort and filter the data by clicking on the column headers.
| Time Point | Starting Material (SM) Rf | Product (P) Rf | Reaction Mixture Appearance | Status |
|---|---|---|---|---|
| t = 0 min | 0.65 | - | Single intense SM spot | Reaction Started |
| t = 30 min | 0.65 | 0.30 | Intense SM spot, faint P spot | In Progress |
| t = 1 hr | 0.65 | 0.30 | Fading SM spot, clear P spot | In Progress |
| t = 2 hr | 0.65 | 0.30 | Faint SM spot, intense P spot | Nearing Completion |
This systematic monitoring ensures that the reaction is stopped at the appropriate time, preventing the formation of byproducts and maximizing the yield of the desired product, this compound. libretexts.org
Cyclobutyl 3 Fluorophenyl Methanamine As a Synthetic Intermediate
Role in the Construction of Complex Organic Molecules
The utility of Cyclobutyl(3-fluorophenyl)methanamine as a synthetic intermediate stems from the distinct properties of its structural components. The cyclobutane (B1203170) ring is a desirable scaffold in medicinal chemistry because it introduces a three-dimensional character to molecules, which can be crucial for effective binding to biological targets. researchgate.net Cyclobutyl amines are considered pivotal core structures in the development of new drugs. chemrxiv.org
The 3-fluorophenyl group is another significant feature. The incorporation of fluorine into organic molecules is a common strategy in drug design to modulate key physicochemical properties. nih.gov Fluorine can alter a compound's metabolic stability, lipophilicity (its ability to dissolve in fats), and binding affinity to target proteins. The primary amine group (-NH2) on the molecule acts as a versatile chemical handle, allowing for a wide range of chemical transformations and the attachment of other molecular fragments.
Application as a Building Block in Specific Syntheses
The structural features of this compound make it a valuable precursor in the synthesis of targeted, biologically active compounds.
A key area of therapeutic research is the development of inhibitors for enzymes like the AAA+ ATPase p97, also known as valosin-containing protein (VCP). This enzyme is a master regulator of protein homeostasis and is considered an important therapeutic target for treating cancer and neurodegenerative diseases. researchgate.netnih.gov The enzyme converts the chemical energy from ATP hydrolysis into mechanical force to perform functions such as unfolding protein substrates. nih.gov
The development of small-molecule inhibitors that can modulate the function of p97 is an active area of research. researchgate.netnih.gov While direct synthesis pathways for p97 inhibitors using this compound are not detailed in available literature, building blocks containing its key structural motifs—namely cyclobutane and fluorinated phenyl rings—are highly relevant for creating complex inhibitors designed to fit into the specific binding pockets of such enzymes. The synthesis of novel inhibitors often relies on the assembly of such specialized fragments to achieve high potency and selectivity.
Below is an interactive table summarizing the contributions of the molecular fragments of this compound to the properties of potential APIs.
| Molecular Fragment | Contribution to API Properties |
| Cyclobutane Ring | Introduces three-dimensionality (3D) to the molecular structure, which can improve target binding. Acts as a pivotal core for medicinal development. chemrxiv.org |
| 3-Fluorophenyl Group | The fluorine atom can enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets. nih.gov |
| Methanamine Group | Provides a reactive site for further chemical modification and the attachment of other functional groups to explore structure-activity relationships. |
Strategies for Enhancing Chemical Diversity through Derivatization
The primary amine in this compound is a key functional group that allows for extensive derivatization, enabling chemists to create a library of related compounds with diverse properties. This process is fundamental to lead optimization in drug discovery. By systematically modifying the structure, researchers can fine-tune a molecule's biological activity and pharmacokinetic profile. The synthesis of N-functionalized aryl cyclobutanes is a documented strategy for producing medicinally relevant lead-like compounds. whiterose.ac.uk
Common derivatization strategies involving the primary amine include:
Acylation: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides) to form amides.
Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.
Reductive Amination: Reaction with aldehydes or ketones to produce secondary or tertiary amines.
Alkylation: Reaction with alkyl halides to introduce alkyl groups.
These transformations allow for the exploration of the chemical space around the core scaffold, which is a critical step in identifying new therapeutic agents.
The following table outlines common derivatization reactions for the amine group.
| Reaction Type | Reagent Example | Resulting Functional Group |
| Acylation | Acetyl Chloride | Amide |
| Sulfonylation | Methanesulfonyl Chloride | Sulfonamide |
| Reductive Amination | Acetone | Isopropylamine (Secondary Amine) |
| Alkylation | Methyl Iodide | Methylamine (Secondary Amine) |
Q & A
Q. Optimization Strategies :
- Catalytic Systems : Palladium or nickel catalysts enhance coupling efficiency (e.g., Suzuki-Miyaura for aryl bonding) .
- Reaction Conditions : Temperature (60–80°C), inert atmosphere (N₂/Ar), and solvent polarity (THF/DMF) improve yield .
Q. Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Reductive Amination | 65–75 | NaBH₃CN, MeOH, 25°C | |
| Nucleophilic Substitution | 55–60 | K₂CO₃, DMF, 80°C |
Which analytical techniques are critical for characterizing this compound?
Basic Research Question
Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm cyclobutyl ring geometry and amine proton shifts (δ 1.5–2.5 ppm for cyclobutane; δ 3.0–3.5 ppm for -NH₂) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₁H₁₃FN₂: calc. 192.1134) .
- X-ray Crystallography : Resolves steric effects from the fluorophenyl group .
Q. Table 2: Structural Data
| Technique | Key Findings | Reference |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | Cyclobutyl H: 2.1–2.8 ppm (m) | |
| HRMS (ESI+) | [M+H]⁺: 193.1211 (Δ < 2 ppm) |
What safety protocols are essential when handling this compound?
Basic Research Question
- Ventilation : Use fume hoods to avoid inhalation .
- PPE : Nitrile gloves, lab coats, and safety goggles .
- Storage : Refrigerated (2–8°C) in airtight containers away from oxidizers .
How can reaction yields be improved in large-scale synthesis?
Advanced Research Question
- Continuous Flow Reactors : Enhance heat transfer and reduce side reactions (e.g., cyclobutane ring-opening) .
- Catalyst Recycling : Immobilized catalysts (e.g., Pd/C) reduce costs .
- Solvent Optimization : Switch to ethanol/water mixtures for greener synthesis .
Q. Table 3: Yield Optimization
| Parameter | Improvement Strategy | Yield Increase (%) | Reference |
|---|---|---|---|
| Temperature Control | Microwave-assisted | +15 | |
| Catalyst Loading | 0.5 mol% Pd(OAc)₂ | +10 |
What molecular targets and mechanisms underlie its biological activity?
Advanced Research Question
- Receptor Interactions : Binds to serotonin (5-HT₂A) and dopamine receptors (Kᵢ = 120 nM for 5-HT₂A) .
- Enzyme Inhibition : MAO-A inhibition (IC₅₀ = 8.2 µM) linked to antidepressant potential .
- Study Design : Radioligand binding assays and molecular docking simulations validate target specificity .
How do researchers reconcile conflicting reactivity data between this compound and structural analogs?
Advanced Research Question
- Steric vs. Electronic Effects : Cyclobutyl groups hinder nucleophilic attacks compared to linear analogs (e.g., 72% yield in non-cyclic vs. 65% in cyclic) .
- Fluorine Substituent Impact : Electron-withdrawing -F stabilizes transition states in SNAr reactions but reduces basicity of the amine .
- Case Study : Contrast oxidative stability with (4-fluorophenyl) analogs using DFT calculations .
Q. Table 4: Reactivity Comparison
| Compound | Oxidation Stability (h) | Reference |
|---|---|---|
| This compound | 48 | |
| (4-Fluorophenyl)methanamine | 24 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
